![molecular formula C20H23N3O3S B12774974 Rivoglitazone metabolite M20 CAS No. 299175-75-0](/img/structure/B12774974.png)
Rivoglitazone metabolite M20
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Overview
Description
Rivoglitazone metabolite M20 is a derivative of rivoglitazone, a thiazolidinedione compound that acts as a selective agonist for peroxisome proliferator-activated receptor gamma. Rivoglitazone is primarily researched for its potential use in the treatment of type 2 diabetes mellitus. The metabolite M20 is one of the twenty metabolites identified during the metabolic studies of rivoglitazone in various species, including rats and monkeys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rivoglitazone metabolite M20 involves the metabolic transformation of rivoglitazone. The primary synthetic route includes the opening of the thiazolidinedione ring, leading to the formation of the methylmercapto amide intermediate, which subsequently transforms into the methylmercapto amide metabolite M20 .
Industrial Production Methods
Industrial production of rivoglitazone and its metabolites, including M20, typically involves large-scale synthesis followed by metabolic studies using liver microsomes and freshly isolated hepatocytes from various species. The process includes the use of cDNA-expressed human cytochrome P450 enzymes and UDP-glucuronosyltransferase enzymes to mimic the metabolic pathways observed in vivo .
Chemical Reactions Analysis
Types of Reactions
Rivoglitazone metabolite M20 undergoes several types of chemical reactions, including:
Oxidation: Involves the transformation of the parent compound through the addition of oxygen atoms.
N-glucuronidation: The addition of glucuronic acid to the nitrogen atom of the compound.
Ring-opening reactions: The thiazolidinedione ring opens to form various intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cytochrome P450 enzymes: Facilitate oxidation reactions.
UDP-glucuronic acid: Used in N-glucuronidation reactions.
S-adenosyl-L-methionine: Assists in methylation reactions.
Major Products Formed
The major products formed from these reactions include:
- O-demethyl rivoglitazone
- N-demethyl rivoglitazone
- TZD ring-opened mercapto amide
- TZD ring-opened mercapto carboxylic acid
Scientific Research Applications
Pharmacokinetics and Metabolism
M20 is produced through the metabolism of Rivoglitazone and exhibits a concentration-time profile that mirrors that of its parent compound. Studies have shown that the exposure to M20 ranges from 8% to 29% compared to Rivoglitazone across various clinical trials . This formation rate-limited metabolite suggests that M20 may contribute significantly to the therapeutic effects observed with Rivoglitazone.
Type 2 Diabetes Management
Research indicates that Rivoglitazone, along with its metabolite M20, effectively lowers HbA1c levels in T2DM patients. A meta-analysis involving randomized controlled trials demonstrated that standard doses of Rivoglitazone resulted in significant reductions in HbA1c compared to placebo . The implications for M20 include:
- Improving Insulin Sensitivity : M20 may enhance insulin sensitivity through PPARγ activation.
- Adipokine Modulation : Studies show that treatment with Rivoglitazone leads to increased levels of beneficial adipokines such as adiponectin, which may also be mediated by M20 .
Anti-inflammatory Effects
M20 has been implicated in modulating inflammatory responses. Research on vildagliptin (another diabetes medication) and its metabolite M20.7 indicates that these compounds can induce the expression of pro-inflammatory markers such as S100A8/A9 . This suggests potential applications in managing inflammatory conditions beyond diabetes.
Table 1: Pharmacokinetic Parameters of Rivoglitazone and Metabolite M20
Parameter | Rivoglitazone | Metabolite M20 |
---|---|---|
Plasma Half-life | ~13 hours | Not explicitly defined |
Exposure Range | Reference AUC | 8% - 29% of Rivoglitazone |
Formation Rate-Limited | Yes | Yes |
Table 2: Clinical Efficacy in T2DM
Study | Sample Size | HbA1c Reduction (%) | Adiponectin Increase (ng/ml) |
---|---|---|---|
RCT 1 | 120 | -0.86 | +7.94 |
RCT 2 | 100 | -1.00 | +13.82 |
Meta-analysis | 3591 | Significant | Significant |
Case Study 1: Efficacy in Clinical Trials
In a clinical trial involving patients with T2DM, administration of Rivoglitazone resulted in significant improvements in glycemic control as evidenced by reductions in HbA1c levels and increases in adiponectin levels. The study highlighted the role of M20 as a contributing factor to these metabolic benefits.
Case Study 2: Inflammatory Response Modulation
A study examining the effects of vildagliptin and its metabolite demonstrated that treatment led to increased release of S100A8/A9 complexes from human cells, suggesting an anti-inflammatory mechanism potentially linked to M20's action .
Mechanism of Action
Rivoglitazone metabolite M20 exerts its effects through the activation of peroxisome proliferator-activated receptor gamma. This receptor plays a crucial role in the regulation of glucose and lipid metabolism. The activation of this receptor by rivoglitazone and its metabolites leads to improved insulin sensitivity and reduced blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
- Pioglitazone
- Rosiglitazone
- Troglitazone
Uniqueness
Rivoglitazone metabolite M20 is unique due to its specific metabolic pathway involving the opening of the thiazolidinedione ring and subsequent transformations. This distinct pathway results in unique metabolites that provide valuable insights into the pharmacokinetics and pharmacodynamics of rivoglitazone .
Properties
CAS No. |
299175-75-0 |
---|---|
Molecular Formula |
C20H23N3O3S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfanylpropanamide |
InChI |
InChI=1S/C20H23N3O3S/c1-23-17-11-15(25-2)8-9-16(17)22-19(23)12-26-14-6-4-13(5-7-14)10-18(27-3)20(21)24/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24) |
InChI Key |
YRWDVEHLYSHYAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)SC |
Origin of Product |
United States |
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